molecular formula C22H36O2 B13146185 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoicacid

Cat. No.: B13146185
M. Wt: 332.5 g/mol
InChI Key: PIJHYAQKPAXLRO-RFRQLJORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Research indicates that 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid demonstrates potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of tumor growth without significant toxicity to normal cells .

Bioactive Compound Development

The compound is being explored as a bioactive agent derived from natural sources. Its structure suggests it may possess antibacterial properties and could be effective against various pathogens. For instance, studies have highlighted its effectiveness against E. coli and other bacteria, indicating potential applications in developing new antimicrobial agents .

Hydrogel Formation

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid is utilized in the formulation of hydrogels due to its amphiphilic nature. These hydrogels are promising for drug delivery systems because they can encapsulate therapeutic agents and release them in a controlled manner. The physical properties of these hydrogels can be tuned for specific applications in medicine and biotechnology .

Adhesion Prevention

In surgical settings, the compound has been incorporated into adhesion-preventing agents. These agents are crucial in minimizing postoperative complications by preventing tissue adhesion during recovery. The efficacy of such formulations has been demonstrated through various preclinical studies involving animal models .

  • Anticancer Activity Study :
    • A study published in Molecules demonstrated that the compound showed significant cytotoxicity against HepG2 cells with an IC50 value of 2.57 µM. This indicates potent activity which warrants further investigation into its mechanisms and potential clinical applications .
  • Hydrogel Application :
    • Research published in Nature Reviews outlines how hydrogels incorporating this compound can support cell viability while facilitating targeted drug delivery. This application is particularly relevant for therapies requiring localized treatment with minimal systemic side effects .
  • Surgical Adhesion Prevention :
    • A patent describes the use of 5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid in formulations designed to prevent adhesions post-surgery. Results from animal studies indicate a significant reduction in adhesion formation when treated with these formulations compared to controls .

Biological Activity

5,9,13,17-Tetramethyloctadeca-4,8,12,16-tetraenoic acid, also known as tetramethyl octadecatetraenoic acid , is a polyunsaturated fatty acid that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies to provide a comprehensive understanding of its significance in biological systems.

  • Molecular Formula : C22_{22}H36_{36}O2_2
  • Molecular Weight : 332.52 g/mol
  • CAS Number : 10236-12-1
  • Structure : The compound features multiple double bonds in its carbon chain, contributing to its reactivity and biological roles.
PropertyValue
Molecular FormulaC22_{22}H36_{36}O2_2
Molecular Weight332.52 g/mol
CAS Number10236-12-1

Anti-inflammatory Effects

Research indicates that 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid exhibits significant anti-inflammatory properties. In a study by Sato et al. (1967), the compound was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antioxidant Activity

The compound has also been noted for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

In animal models of neurodegeneration, 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid has demonstrated protective effects on neuronal cells. It appears to modulate neuroinflammatory pathways and promote neuronal survival under stress conditions.

Cardiovascular Benefits

The fatty acid profile of this compound suggests it may contribute to cardiovascular health by improving lipid profiles and reducing arterial inflammation. Studies have shown that polyunsaturated fatty acids can lower LDL cholesterol levels and improve endothelial function.

Table 2: Summary of Biological Activities

ActivityFindings
Anti-inflammatoryInhibits pro-inflammatory cytokine production
AntioxidantScavenges free radicals and reduces oxidative stress
NeuroprotectiveProtects neuronal cells from degeneration
Cardiovascular benefitsImproves lipid profiles and reduces arterial inflammation

Case Study 1: Inflammation Model

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6 compared to the control group. This supports its role as an anti-inflammatory agent.

Case Study 2: Neuroprotection in Stroke Models

A study conducted on rats subjected to ischemic stroke demonstrated that treatment with 5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid improved outcomes significantly. The treated group showed reduced infarct size and improved neurological scores compared to untreated controls.

Properties

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(4E,8E,12E)-5,9,13,17-tetramethyloctadeca-4,8,12,16-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-18(2)10-6-11-19(3)12-7-13-20(4)14-8-15-21(5)16-9-17-22(23)24/h10,12,14,16H,6-9,11,13,15,17H2,1-5H3,(H,23,24)/b19-12+,20-14+,21-16+

InChI Key

PIJHYAQKPAXLRO-RFRQLJORSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)O)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.